molecular formula C13H16Cl2N2O3S B3448336 N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B3448336
M. Wt: 351.2 g/mol
InChI Key: YDUUIEDADYDTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as DPA-714, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DPA-714 is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that has been implicated in various physiological and pathological processes, including inflammation, apoptosis, and neurodegeneration.

Mechanism of Action

The exact mechanism of action of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is not fully understood, but it is believed to modulate the activity of TSPO, which is involved in various cellular processes, including mitochondrial function, cholesterol transport, and immune response. TSPO has been implicated in the pathogenesis of various neurological disorders, and its upregulation is considered a hallmark of neuroinflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including reducing neuroinflammation, protecting against oxidative stress, and promoting neuronal survival. N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has also been shown to modulate the activity of microglia, which are immune cells in the brain that play a critical role in neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, which makes it a useful tool for imaging and biomarker studies in neurological disorders. However, N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide is also relatively expensive compared to other TSPO ligands, which may limit its use in some research settings.

Future Directions

There are several future directions for research on N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including investigating its potential applications in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research is needed to better understand the mechanism of action of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide and to develop more efficient synthesis methods for the compound. Finally, studies are needed to optimize the dosing and administration of N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in order to maximize its efficacy and minimize potential side effects.

Scientific Research Applications

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been extensively studied in preclinical and clinical research for its potential applications in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been shown to have high affinity and selectivity for TSPO, which is upregulated in response to neuroinflammation and oxidative stress. This makes N-(3,4-dichlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide a promising candidate for imaging and biomarker studies in these diseases.

properties

IUPAC Name

N-(3,4-dichlorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17(9-13(18)16-6-2-3-7-16)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUUIEDADYDTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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